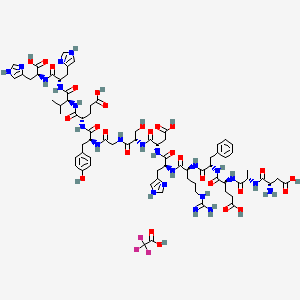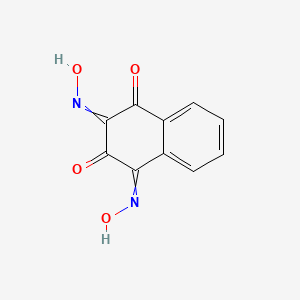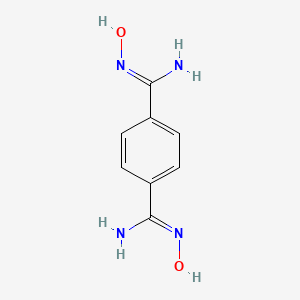
Amyloid b-Protein (1-14) Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid b-Protein (1-14) Trifluoroacetate is a peptide fragment derived from the amyloid-beta precursor protein (APP)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amyloid b-Protein (1-14) Trifluoroacetate can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain, with protection and deprotection steps to ensure specificity. The final product is purified and converted to its trifluoroacetate salt form for stability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS. Automated synthesizers are used to streamline the process, ensuring consistency and efficiency. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage.
Analyse Chemischer Reaktionen
Types of Reactions: Amyloid b-Protein (1-14) Trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions can be performed using various reagents depending on the desired modification.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted variants of this compound, which can be used to study the peptide's properties and interactions.
Wissenschaftliche Forschungsanwendungen
Amyloid b-Protein (1-14) Trifluoroacetate is widely used in scientific research due to its relevance to Alzheimer's disease. It is employed in studies investigating the mechanisms of amyloid plaque formation, neurodegeneration, and potential therapeutic interventions. Additionally, the peptide is used in biochemical assays to understand protein-protein interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism by which Amyloid b-Protein (1-14) Trifluoroacetate exerts its effects involves its interaction with amyloid plaques in the brain. The peptide can bind to amyloid-beta aggregates, influencing their formation and stability. This interaction is thought to play a role in the pathogenesis of Alzheimer's disease, making the compound a valuable tool for studying the disease's progression and potential treatments.
Vergleich Mit ähnlichen Verbindungen
Amyloid b-Protein (1-14) Trifluoroacetate is compared to other amyloid-beta peptides, such as Amyloid b-Protein (1-40) and Amyloid b-Protein (1-42). These peptides differ in their amino acid sequences and aggregation properties, with Amyloid b-Protein (1-42) being more prone to aggregation and associated with higher toxicity
List of Similar Compounds
Amyloid b-Protein (1-40)
Amyloid b-Protein (1-42)
Amyloid b-Protein (1-38)
Amyloid b-Protein (1-43)
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H99N23O25.C2HF3O2/c1-35(2)59(71(119)93-50(23-40-28-78-33-83-40)69(117)94-52(72(120)121)24-41-29-79-34-84-41)96-65(113)46(16-18-56(102)103)89-66(114)47(21-38-11-13-42(98)14-12-38)86-54(99)30-81-62(110)53(31-97)95-70(118)51(26-58(106)107)92-68(116)49(22-39-27-77-32-82-39)91-63(111)44(10-7-19-80-73(75)76)88-67(115)48(20-37-8-5-4-6-9-37)90-64(112)45(15-17-55(100)101)87-60(108)36(3)85-61(109)43(74)25-57(104)105;3-2(4,5)1(6)7/h4-6,8-9,11-14,27-29,32-36,43-53,59,97-98H,7,10,15-26,30-31,74H2,1-3H3,(H,77,82)(H,78,83)(H,79,84)(H,81,110)(H,85,109)(H,86,99)(H,87,108)(H,88,115)(H,89,114)(H,90,112)(H,91,111)(H,92,116)(H,93,119)(H,94,117)(H,95,118)(H,96,113)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,120,121)(H4,75,76,80);(H,6,7)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDYHXZVNGCGD-LQPKOWFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H100F3N23O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1812.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)



